
4-Chloro-3-iodo-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-iodo-2,6-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4th and 3rd positions, respectively, and two methyl groups at the 2nd and 6th positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the following steps:
Chlorination: 2,6-dimethylpyridine is chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Iodination: The chlorinated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to introduce the iodine atom at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-Chloro-3-iodo-2,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-3-iodo-2,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of 4-Chloro-3-iodo-2,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
類似化合物との比較
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the iodine substituent at the 3rd position.
3-Iodo-2,6-dimethylpyridine: Lacks the chlorine substituent at the 4th position.
2,6-Dimethylpyridine: Lacks both chlorine and iodine substituents.
Uniqueness
4-Chloro-3-iodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and applications. The combination of these substituents can enhance its utility in specific chemical reactions, such as coupling reactions, and its potential as an intermediate in the synthesis of complex molecules.
特性
分子式 |
C7H7ClIN |
|---|---|
分子量 |
267.49 g/mol |
IUPAC名 |
4-chloro-3-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChIキー |
WZUMGRAUJYYNLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
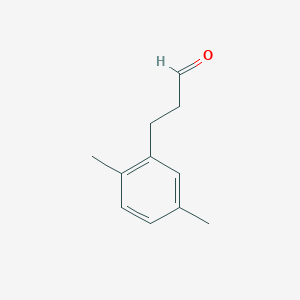

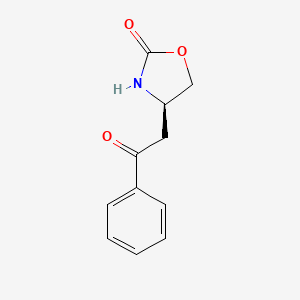
![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)
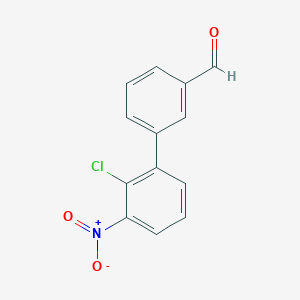


![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

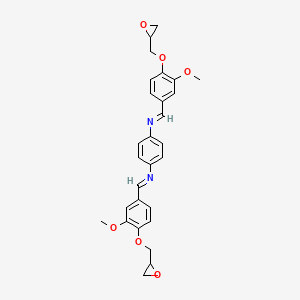
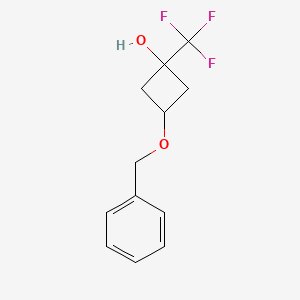
![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
